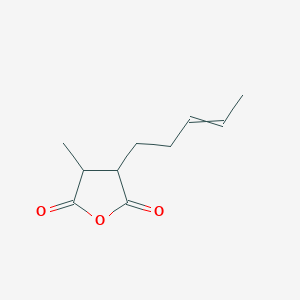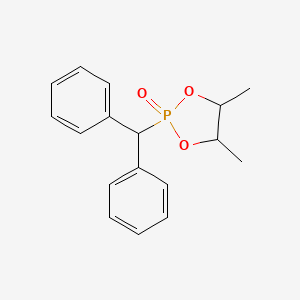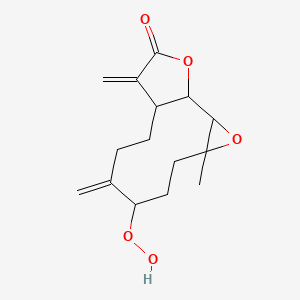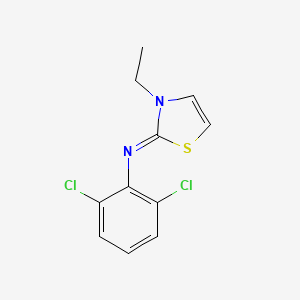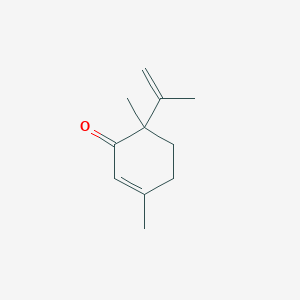![molecular formula C9H12N2O2S3 B14502956 3-[(4-Aminophenyl)trisulfanyl]-L-alanine CAS No. 63129-85-1](/img/structure/B14502956.png)
3-[(4-Aminophenyl)trisulfanyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is a compound that belongs to the class of S-substituted L-cysteines It is characterized by the presence of a trisulfanyl group attached to the L-alanine backbone, with an aminophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine typically involves the coupling of an aminophenyl group with a trisulfanyl moiety. One common method involves the use of 9-fluorenylmethyl (Fm) disulfides as precursors, which are deprotected under mild conditions to form disulfanyl anions. These anions then react with organothiosulfonates to form the desired trisulfide compound . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium methoxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)trisulfanyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler sulfide derivatives.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Simpler sulfide derivatives.
Substitution: Various substituted aminophenyl derivatives.
Scientific Research Applications
3-[(4-Aminophenyl)trisulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. These modifications can affect cellular pathways involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-trisulfanyl-L-alanine: An S-substituted L-cysteine with a similar trisulfanyl group.
3-[(4-Aminophenyl)sulfonyl]aniline: Contains a sulfonyl group instead of a trisulfanyl group.
Uniqueness
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is unique due to its trisulfanyl group, which imparts distinct redox properties and potential biological activities. This sets it apart from other similar compounds that may lack such features .
Properties
CAS No. |
63129-85-1 |
|---|---|
Molecular Formula |
C9H12N2O2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-aminophenyl)trisulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S3/c10-6-1-3-7(4-2-6)15-16-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
ACILCBNFQACVEE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)SSSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1N)SSSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)

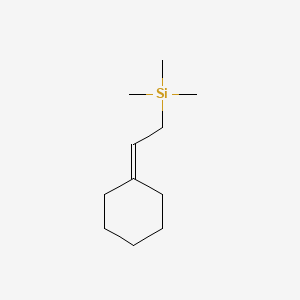
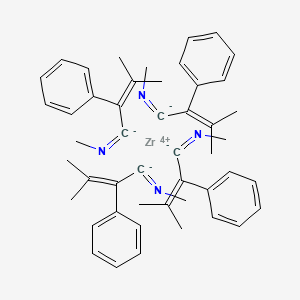
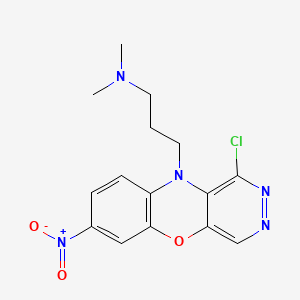
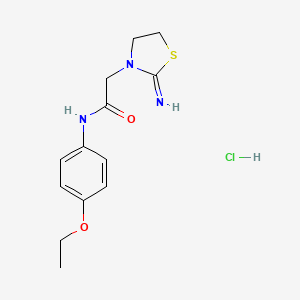
![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
